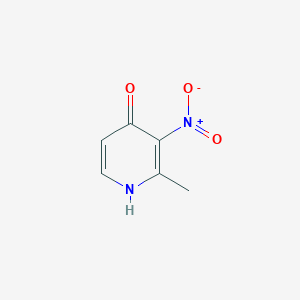

2-Methyl-3-nitropyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-6(8(10)11)5(9)2-3-7-4/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIBWWCVKBIGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596342 | |

| Record name | 2-Methyl-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-66-9 | |

| Record name | 2-Methyl-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Methyl-3-nitropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-3-nitropyridin-4-ol, a key intermediate in medicinal chemistry and drug development. This document details a potential synthetic protocol, expected physicochemical properties, and spectroscopic data to aid researchers in its preparation and identification.

Introduction

This compound is a substituted pyridine derivative of interest in the field of medicinal chemistry. The pyridine scaffold is a common motif in a wide array of biologically active compounds and approved drugs[1]. The presence of a nitro group, a methyl group, and a hydroxyl group on the pyridine ring offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. Nitropyridine derivatives, in particular, are valuable precursors for a variety of bioactive compounds, including those with potential applications in oncology and as kinase inhibitors[1].

The title compound exists in tautomeric equilibrium with 2-methyl-3-nitro-4(1H)-pyridone. For the purpose of this guide, we will refer to the compound as this compound, while acknowledging its potential existence as the pyridone tautomer.

Synthesis of this compound

Below is a proposed experimental protocol for the nitration of 2-methylpyridin-4-ol.

Proposed Experimental Protocol: Nitration of 2-Methylpyridin-4-ol

This protocol is adapted from general nitration procedures for pyridine derivatives.

Materials:

-

2-Methylpyridin-4-ol

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add 2-methylpyridin-4-ol (1.0 eq) to concentrated sulfuric acid at 0-5 °C. Stir the mixture until all the solid has dissolved.

-

Cool the mixture to 0 °C and add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

The characterization of the synthesized compound is crucial to confirm its identity and purity. The following tables summarize the expected physicochemical and spectroscopic data for this compound, based on available data for its tautomer, 2-hydroxy-4-methyl-3-nitropyridine (CAS 21901-18-8).

Physicochemical Properties

| Property | Value |

| CAS Number | 21901-18-8 (for tautomer) |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| Appearance | Expected to be a crystalline solid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.0 | d | ~6.0 | H5 |

| ~7.0 | d | ~6.0 | H6 | |

| ~2.5 | s | - | -CH₃ | |

| (broad) | s | - | -OH | |

| ¹³C NMR | ~160 | - | - | C4 |

| ~145 | - | - | C2 | |

| ~140 | - | - | C6 | |

| ~135 | - | - | C3 | |

| ~110 | - | - | C5 | |

| ~20 | - | - | -CH₃ |

Note: The chemical shifts are approximate and will depend on the solvent used for analysis. The broad signal for the hydroxyl proton may exchange with D₂O.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1640 | Strong | C=O stretch (from pyridone tautomer) / C=C stretch |

| ~1580, ~1470 | Medium | Aromatic C=C and C=N stretching |

| ~1520, ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1250 | Medium | C-O stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular ion) |

| 138 | [M-O]⁺ |

| 124 | [M-NO]⁺ |

| 108 | [M-NO₂]⁺ |

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the tautomeric relationship of the title compound.

Caption: Proposed synthesis workflow for this compound.

Caption: Tautomeric equilibrium of this compound.

Applications in Drug Development

Substituted nitropyridines are important intermediates in the synthesis of various pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The hydroxyl and methyl groups also provide handles for further synthetic transformations. Given the prevalence of the pyridine core in drug molecules, this compound represents a valuable starting material for the generation of compound libraries for screening against various biological targets. Its potential applications could be in the development of kinase inhibitors, anti-inflammatory agents, or other therapeutic agents.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. While a specific, detailed synthetic procedure is not widely reported, a plausible route has been proposed based on established chemical principles. The provided characterization data, based on its known tautomer, will be instrumental for researchers in identifying and verifying the compound. The versatile chemical nature of this molecule makes it a promising building block for the discovery and development of novel therapeutic agents.

References

Spectroscopic Analysis of 2-Methyl-3-nitropyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound 2-Methyl-3-nitropyridin-4-ol. Due to the limited availability of published experimental data for this specific isomer, this document presents a combination of predicted spectroscopic data based on computational modeling and expected spectral characteristics derived from analogous compounds. Detailed experimental protocols for the primary spectroscopic techniques are also provided to guide researchers in the empirical analysis of this and similar molecules.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1][2] Its biological activity is closely linked to its molecular structure and electronic properties. Therefore, a thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide covers the key spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound would likely begin with a suitable pyridine precursor. A common method for producing 2-methyl-3-nitropyridines involves the reaction of 2-chloro-3-nitropyridines with a methylating agent.[1][3] Subsequent functionalization to introduce the hydroxyl group at the 4-position would be required. One possible synthetic route could involve the nitration of 2-methyl-4-pyridone.

A general two-step synthesis for related 2-methyl-3-nitropyridines starts from 2-chloro-3-nitropyridines, which are reacted with a malonic ester anion, followed by hydrolysis and decarboxylation to yield the 2-methyl-3-nitropyridine.[3] Modification of this process would be necessary to introduce the 4-hydroxy group.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the absence of experimental data, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational methods.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| ~8.0 | Doublet | H5 | ~160 |

| ~7.0 | Doublet | H6 | ~155 |

| ~2.5 | Singlet | CH₃ | ~140 |

| - | - | - | ~130 |

| - | - | - | ~115 |

| - | - | - | ~20 |

Note: These are predicted values and may differ from experimental results. The exact chemical shifts are influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are listed below.

Table 2: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | O-H stretch | Hydroxyl |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Methyl |

| 1640 - 1580 | C=C stretch | Pyridine ring |

| 1550 - 1500 | N-O asymmetric stretch | Nitro |

| 1350 - 1300 | N-O symmetric stretch | Nitro |

| 1250 - 1150 | C-O stretch | Phenolic |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 3: Expected UV-Vis Absorption for this compound

| λmax (nm) | Solvent | Electronic Transition |

| ~280 - 320 | Ethanol/Methanol | π → π |

| ~350 - 400 | Ethanol/Methanol | n → π |

Note: The exact absorption maxima can be influenced by the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| Technique | Expected m/z | Fragment |

| Electrospray Ionization (ESI) | ~155.04 | [M+H]⁺ |

| ~138.04 | [M-OH]⁺ | |

| ~109.04 | [M-NO₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance III HD 400 MHz (or higher) spectrometer equipped with a 5 mm BBO probe.

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Pulse Program : zg30

-

Number of Scans : 16

-

Receiver Gain : Adjusted automatically

-

Acquisition Time : ~3-4 seconds

-

Relaxation Delay : 1-2 seconds

-

Spectral Width : -2 to 12 ppm

-

-

¹³C NMR Acquisition :

-

Pulse Program : zgpg30 (proton decoupled)

-

Number of Scans : 1024 or more (depending on sample concentration)

-

Receiver Gain : Adjusted automatically

-

Acquisition Time : ~1-2 seconds

-

Relaxation Delay : 2 seconds

-

Spectral Width : 0 to 220 ppm

-

-

Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition :

-

Spectral Range : 4000 to 400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 16

-

-

Data Processing : The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation : A double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60).

-

Sample Preparation : Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Use a quartz cuvette with a 1 cm path length.

-

Acquisition :

-

Wavelength Range : 200 to 800 nm

-

Scan Speed : Medium

-

Data Interval : 1 nm

-

-

Data Processing : Record the absorbance spectrum. The wavelength of maximum absorbance (λmax) is reported. A blank spectrum of the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) with an electrospray ionization (ESI) source.

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition :

-

Ionization Mode : Positive ion mode is typically used for nitrogen-containing compounds.

-

Mass Range : m/z 50 to 500

-

Capillary Voltage : ~3.5 kV

-

Source Temperature : ~120 °C

-

-

Data Processing : The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions. The molecular ion peak ([M+H]⁺) is used to confirm the molecular weight.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This comprehensive approach, combining predictive methods with established experimental protocols, provides a robust framework for the spectroscopic analysis of this compound, facilitating further research and development in its potential applications.

References

Navigating the Synthesis and Properties of 2-Methyl-3-nitropyridin-4-ol: A Technical Overview for Drug Discovery Professionals

Disclaimer: Experimental data specifically for 2-Methyl-3-nitropyridin-4-ol (CAS No: 18614-66-9) is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the target compound and closely related analogs, offering insights into its potential characteristics and synthetic pathways. All data for analogous compounds are clearly marked.

Core Compound Identification

This compound is a substituted pyridine derivative. The presence of a nitro group, a hydroxyl group, and a methyl group on the pyridine ring suggests its potential as a versatile building block in medicinal chemistry. The electronic properties of these functional groups can influence the molecule's reactivity, binding affinities, and pharmacokinetic properties.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 18614-66-9 |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

Physicochemical Properties: An Analog-Based Estimation

Due to the scarcity of direct experimental data for this compound, the following table includes data for analogous nitropyridinol derivatives to provide an estimated physicochemical profile.

Table 1: Physicochemical Properties of this compound and Analogs

| Property | This compound (Predicted) | 2-Hydroxy-4-methyl-3-nitropyridine (CAS: 21901-18-8) | 3-Nitropyridin-4-ol (CAS: 5435-54-1) |

| Molecular Formula | C₆H₆N₂O₃ | C₆H₆N₂O₃ | C₅H₄N₂O₃ |

| Molecular Weight | 154.12 g/mol | 154.12 g/mol | 140.10 g/mol |

| Appearance | - | - | - |

| Melting Point | - | - | - |

| Boiling Point | - | - | - |

| Solubility | - | - | - |

Data for analogs are provided for comparative purposes and should not be considered as experimentally verified values for this compound.

Spectroscopic Data of a Closely Related Isomer

Spectroscopic data provides crucial information for the structural elucidation and characterization of a compound. While specific spectra for this compound are not available, data for its isomer, 2-Hydroxy-4-methyl-3-nitropyridine (CAS: 21901-18-8) , can offer valuable insights into the expected spectral features.

Table 2: Spectroscopic Data for 2-Hydroxy-4-methyl-3-nitropyridine (Analog)

| Technique | Observed Peaks / Signals |

| ¹H NMR | Spectral data available, but specific shifts and coupling constants require access to spectral databases. |

| IR Spectroscopy | Characteristic peaks for O-H, C-H, C=C, C=N, and N-O stretching and bending vibrations are expected. |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the compound's molecular weight would be expected, along with characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be extrapolated from established methods for the synthesis of substituted nitropyridines. A common strategy involves the nitration of a corresponding methyl-pyridin-4-ol precursor or the chemical modification of a pre-functionalized pyridine ring.

Proposed Synthetic Pathway

A potential synthetic approach could start from a readily available 2-methylpyridin-4-ol. The synthesis would likely involve the following key steps:

-

Nitration: Introduction of a nitro group at the 3-position of the pyridine ring. This is a crucial step that directs the regioselectivity of the reaction.

-

Purification: Isolation and purification of the final product using techniques such as recrystallization or column chromatography.

-

Characterization: Confirmation of the structure and purity of the synthesized compound using spectroscopic methods (NMR, IR, MS) and elemental analysis.

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted nitropyridine derivative.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Materials:

-

2-Methylpyridin-4-ol

-

Nitrating agent (e.g., nitric acid, potassium nitrate)

-

Strong acid catalyst (e.g., sulfuric acid)

-

Appropriate solvents for reaction and purification

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpyridin-4-ol in a suitable solvent and cool the mixture in an ice bath.

-

Nitration: Slowly add the nitrating agent to the cooled solution while maintaining a low temperature. The reaction is typically exothermic and requires careful temperature control.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture by pouring it over ice. Neutralize the solution carefully with a base to precipitate the crude product.

-

Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterization: Analyze the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Development: A Forward Look

While no specific biological activities for this compound have been reported, its structural motifs are present in various biologically active molecules. The nitro group can act as a bioisostere for other functional groups or be a key pharmacophoric element. Furthermore, it can be chemically reduced to an amino group, opening up a wide range of possibilities for further derivatization.

For drug development professionals, a newly synthesized compound like this compound would typically enter a screening cascade to identify any potential therapeutic activities.

The following diagram outlines a general workflow for the biological screening of a novel chemical entity.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. This technical guide, by necessity, has drawn heavily on data from analogous compounds to construct a preliminary profile. For researchers and drug development professionals, this molecule presents an opportunity for foundational research. The immediate next steps should involve the development of a robust and scalable synthetic route, followed by thorough physicochemical and spectroscopic characterization. Subsequently, a broad biological screening campaign could uncover novel therapeutic applications for this and related nitropyridinol derivatives. The insights gained from such studies would be invaluable in expanding the chemical space for future drug discovery efforts.

An In-depth Technical Guide on the Crystal Structure of 2-Amino-4-methyl-3-nitropyridine

Disclaimer: The following guide details the crystal structure and synthesis of 2-Amino-4-methyl-3-nitropyridine. At the time of this writing, crystallographic data for the requested compound, 2-Methyl-3-nitropyridin-4-ol, was not available in the public domain. However, 2-Amino-4-methyl-3-nitropyridine serves as a structurally relevant analogue, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction

Pyridines and their derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science. The introduction of a nitro group into the pyridine ring can significantly influence its chemical reactivity and biological activity.[1][2][3] This guide provides a detailed overview of the crystal structure and an experimental protocol for the synthesis of 2-Amino-4-methyl-3-nitropyridine, a compound of interest in medicinal and materials chemistry.

Crystallographic Data

The crystal structure of 2-Amino-4-methyl-3-nitropyridine has been determined by X-ray diffraction.[4] A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.3776 (6) Å |

| b | 12.8673 (11) Å |

| c | 7.3884 (6) Å |

| α | 90° |

| β | 104.364 (4)° |

| γ | 90° |

| Volume | 679.45 (10) ų |

| Z | 4 |

| Temperature | 296 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 7483 |

| Independent Reflections | 1677 |

| Rint | 0.055 |

| Final R indices [I > 2σ(I)] | R₁ = 0.056, wR₂ = 0.173 |

| R indices (all data) | R₁ = 0.123, wR₂ = 0.204 |

Table 1: Crystallographic data for 2-Amino-4-methyl-3-nitropyridine.[4]

In the crystal structure of 2-Amino-4-methyl-3-nitropyridine, the pyridine ring is essentially planar. The dihedral angle between the nitro group and the pyridine ring is 15.5 (3)°. The crystal packing is characterized by inversion dimers linked by N—H⋯N hydrogen bonds, forming R₂²(8) ring motifs. Aromatic π–π stacking interactions with a centroid–centroid distance of 3.5666 (15) Å further stabilize the packing.

Experimental Protocols

Synthesis of 2-Amino-4-methyl-3-nitropyridine [4]

The synthesis of 2-Amino-4-methyl-3-nitropyridine can be achieved through the nitration of 2-amino-4-picoline.

Materials:

-

2-Amino-4-picoline

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Crushed Ice

Procedure:

-

Dissolve 1.1 g (0.01 mol) of 2-amino-4-picoline in 10 ml of a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Cool the mixture to 278 K.

-

Allow the mixture to stand overnight to form the nitramino product.

-

Add an additional 5 ml of concentrated sulfuric acid and stir at room temperature for 3 hours.

-

Pour the reaction mixture over 250 g of crushed ice.

-

Collect the resulting precipitate by filtration.

-

Subject the precipitate to steam distillation.

-

The title compound, 2-Amino-4-methyl-3-nitropyridine, is obtained as yellow needles upon cooling the distillate to room temperature.

Visualizations

Caption: Synthetic and characterization workflow for 2-Amino-4-methyl-3-nitropyridine.

Biological and Chemical Significance

Nitro-substituted pyridines are valuable intermediates in organic synthesis and are precursors to a variety of biologically active molecules.[1][5] The nitro group can be a versatile functional handle for further chemical modifications, such as nucleophilic aromatic substitution, allowing for the introduction of diverse substituents.[6][7][8] The amino group in 2-Amino-4-methyl-3-nitropyridine can also be readily functionalized, making it a useful building block in medicinal chemistry for the synthesis of novel therapeutic agents. The study of the crystal structure of such molecules is crucial for understanding their solid-state properties and for designing new materials with desired characteristics.

References

- 1. mdpi.com [mdpi.com]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2-Methyl-3-nitropyridin-4-ol in common organic solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-3-nitropyridin-4-ol is a substituted pyridine derivative. The solubility of such a compound is a critical physicochemical parameter that influences its utility in various applications, including pharmaceutical development, chemical synthesis, and material science. Understanding the solubility in different organic solvents is essential for reaction optimization, purification, formulation, and bioavailability studies.

This technical guide outlines standardized methods for determining the solubility of this compound and provides a template for the systematic presentation of the resulting data.

Predicted Solubility Characteristics

While experimental data is unavailable, some general predictions can be made based on the structure of this compound:

-

Polarity: The presence of a hydroxyl (-OH) group and a nitro (-NO2) group, in addition to the nitrogen atom in the pyridine ring, suggests that the molecule is polar.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the pyridine ring can act as hydrogen bond acceptors.

-

Expected Solubility:

-

Polar Protic Solvents (e.g., methanol, ethanol): Likely to exhibit higher solubility due to the potential for hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Moderate to good solubility is expected due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is anticipated due to the significant difference in polarity.

-

Experimental Protocol for Solubility Determination (Equilibrium Method)

The following is a detailed protocol for determining the equilibrium solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (pure solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. An excess is ensured when undissolved solid remains at the bottom of the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation

Quantitative solubility data should be organized into a clear and concise table to facilitate comparison between different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Data | Experimental Data |

| Ethanol | Polar Protic | Experimental Data | Experimental Data |

| Acetone | Polar Aprotic | Experimental Data | Experimental Data |

| Acetonitrile | Polar Aprotic | Experimental Data | Experimental Data |

| Ethyl Acetate | Moderately Polar | Experimental Data | Experimental Data |

| Dichloromethane | Nonpolar | Experimental Data | Experimental Data |

| Toluene | Nonpolar | Experimental Data | Experimental Data |

| Hexane | Nonpolar | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Data | Experimental Data |

| Dimethylformamide (DMF) | Polar Aprotic | Experimental Data | Experimental Data |

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining equilibrium solubility.

5.2. Logical Relationship of Solubility

The following diagram illustrates the factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of the target compound.

An In-depth Technical Guide to the Electrophilic Nitration of 2-Methyl-4-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic nitration of 2-methyl-4-hydroxypyridine, a key transformation in the synthesis of functionalized pyridine derivatives for pharmaceutical and agrochemical research. The document details the reaction's regioselectivity, provides a representative experimental protocol, and presents the expected product characterization data.

Introduction

The nitration of pyridine rings is a fundamental reaction in heterocyclic chemistry. The introduction of a nitro group serves as a crucial step for further functionalization, as it can be readily reduced to an amino group or act as a directing group for subsequent substitutions. 2-Methyl-4-hydroxypyridine possesses two activating groups, the methyl and the hydroxyl moieties, which influence the regiochemical outcome of electrophilic substitution. Understanding the interplay of these directing effects is paramount for the selective synthesis of desired isomers.

Regioselectivity

The electrophilic nitration of 2-methyl-4-hydroxypyridine is anticipated to be highly regioselective. The hydroxyl group at the 4-position and the methyl group at the 2-position are both activating and ortho-, para-directing groups.

-

The hydroxyl group strongly activates the positions ortho to it (positions 3 and 5).

-

The methyl group activates the positions ortho (position 3) and para (position 6) to it.

The synergistic activation from both the hydroxyl and methyl groups at position 3 makes it the most electron-rich and, therefore, the most susceptible to electrophilic attack by the nitronium ion (NO₂⁺). Consequently, the major product of the reaction is expected to be 2-hydroxy-4-methyl-3-nitropyridine .

While minor formation of other isomers is possible, the strong directing effect of the hydroxyl group, coupled with the concordant activation from the methyl group, heavily favors nitration at the 3-position.

Reaction Mechanism

The electrophilic nitration of 2-methyl-4-hydroxypyridine follows the general mechanism for electrophilic aromatic substitution.

Caption: Mechanism of Electrophilic Nitration.

Experimental Protocol

The following is a representative experimental protocol for the nitration of a substituted hydroxypyridine, adapted from a procedure for a structurally similar compound.[1]

Materials:

-

2-Methyl-4-hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, sp gr 1.50)

-

Ice

-

Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution

-

Methanol or Ethanol for recrystallization

-

Deionized Water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-methyl-4-hydroxypyridine (1.0 eq) to an excess of cold (0-5 °C) concentrated sulfuric acid (e.g., 5-10 mL per gram of starting material).

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a portion of concentrated sulfuric acid, while maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of 2-methyl-4-hydroxypyridine in sulfuric acid over a period of 1-2 hours. The temperature of the reaction mixture should be maintained between 0-10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional hour, then let it slowly warm to room temperature and stir for several hours or overnight.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a base such as ammonium hydroxide or sodium hydroxide solution until a precipitate forms. The pH should be adjusted to approximately 3-4.[2]

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous methanol or ethanol.

-

Dry the purified product under vacuum to obtain 2-hydroxy-4-methyl-3-nitropyridine as a solid.

Data Presentation

Product Information

| Parameter | Value | Reference |

| Product Name | 2-Hydroxy-4-methyl-3-nitropyridine | N/A |

| Alternate Names | 4-Methyl-3-nitro-2-pyridone | [3] |

| CAS Number | 21901-18-8 | [3] |

| Molecular Formula | C₆H₆N₂O₃ | [3] |

| Molecular Weight | 154.12 g/mol | [3] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 229-232 °C | [3] |

Spectroscopic Data

| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) |

| H (A) | 6.30 (d) |

| H (B) | 6.05 (d) |

| H (C) | 7.22 (d) |

| CH₃ (D) | 2.17 (s) |

| OH (E) | 13.17 (s) |

| Coupling Constants (Hz) | |

| J(A,B) | 1.5 |

| J(A,C) | 0.8 |

| J(A,D) | 0.8 |

| J(B,C) | 6.5 |

| J(B,D) | <0.2 |

| J(C,D) | <0.2 |

| ¹³C NMR | Chemical Shift (ppm) |

| C=O | ~160 |

| C-NO₂ | ~145 |

| C-CH₃ | ~140 |

| CH | ~120 |

| CH | ~105 |

| CH₃ | ~18 |

Note: Specific peak assignments for ¹³C NMR may vary depending on the solvent and reference.

Experimental Workflow

References

An In-depth Technical Guide on the Stability and Degradation of 2-Methyl-3-nitropyridin-4-ol

Executive Summary

This technical guide addresses the stability and degradation of the chemical compound 2-Methyl-3-nitropyridin-4-ol. A comprehensive review of publicly available scientific literature, patent databases, and technical reports was conducted to gather information on its stability under various stress conditions, its degradation pathways, and the methodologies used for its analysis.

Despite extensive searches, no specific experimental data on the stability or degradation of this compound could be located. The scientific literature, as of the date of this report, does not appear to contain studies detailing its behavior under hydrolytic, oxidative, photolytic, or thermal stress. Consequently, quantitative data for stability, detailed experimental protocols for degradation studies, and established degradation pathways for this specific compound are not available.

This guide will, therefore, provide a foundational framework based on general principles of forced degradation studies for pharmaceutical substances. It will outline the typical methodologies and experimental designs that would be employed to investigate the stability and degradation of a novel compound like this compound. This information is intended to serve as a roadmap for researchers and drug development professionals who may wish to conduct such studies.

Introduction to Stability and Degradation Studies

Forced degradation studies are a critical component of the drug development process.[1][2][3] They are designed to intentionally degrade a drug substance by exposing it to conditions more severe than those it would encounter during accelerated stability testing.[2] The primary objectives of these studies are:

-

To identify the potential degradation products that may form under various stress conditions.[2]

-

To understand the degradation pathways and the intrinsic stability of the molecule.[2][4]

-

To develop and validate stability-indicating analytical methods that can effectively separate the drug substance from its degradation products.[1][2]

-

To inform formulation development, packaging selection, and the determination of appropriate storage conditions and shelf-life.[2]

Hypothetical Experimental Protocols for this compound

While no specific protocols for this compound exist, the following sections describe the standard experimental approaches that would be used to assess its stability.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals. To assess the hydrolytic stability of this compound, the following experimental setup would typically be employed:

-

Materials: this compound, hydrochloric acid (HCl), sodium hydroxide (NaOH), purified water.

-

Procedure:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (purified water) conditions.

-

Incubate the solutions at elevated temperatures (e.g., 60-80 °C) to accelerate degradation.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the formation of degradation products.

-

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides. A typical protocol would be:

-

Materials: this compound, hydrogen peroxide (H₂O₂), purified water.

-

Procedure:

-

Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature or a slightly elevated temperature.

-

Collect samples at predetermined intervals.

-

Analyze the samples by HPLC to monitor the degradation of the parent compound and the emergence of any new peaks corresponding to oxidation products.

-

Photolytic Degradation

Photostability testing is crucial to determine if a drug substance is sensitive to light. The International Council for Harmonisation (ICH) Q1B guidelines provide a standardized approach:

-

Materials: this compound (in solid state and in solution).

-

Procedure:

-

Expose the drug substance, both as a solid and in solution, to a light source that produces a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours per square meter.[5]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

-

Analyze the exposed and control samples at the end of the exposure period to quantify any degradation.

-

Thermal Degradation

Thermal stability is assessed by exposing the drug substance to high temperatures.

-

Materials: this compound (solid form).

-

Procedure:

-

Place the solid drug substance in a temperature-controlled oven at a high temperature (e.g., 105 °C) for a specified period (e.g., 24 hours).[6]

-

Analyze the sample after the heat treatment to determine the extent of degradation and identify any thermal degradants.

-

Data Presentation (Hypothetical)

In a typical stability study, the quantitative data would be summarized in tables to facilitate comparison. Below are examples of how such tables would be structured.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 80 °C | Data N/A | Data N/A |

| Base Hydrolysis | 0.1 N NaOH | 24 h | 80 °C | Data N/A | Data N/A |

| Neutral Hydrolysis | Water | 24 h | 80 °C | Data N/A | Data N/A |

| Oxidation | 3% H₂O₂ | 24 h | RT | Data N/A | Data N/A |

| Thermal (Solid) | Dry Heat | 24 h | 105 °C | Data N/A | Data N/A |

| Photolytic (Solid) | ICH Q1B | - | RT | Data N/A | Data N/A |

| Photolytic (Solution) | ICH Q1B | - | RT | Data N/A | Data N/A |

Data Not Available (N/A) due to lack of published experimental results.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of a forced degradation study and the subsequent development of a stability-indicating analytical method.

Conclusion and Future Directions

There is a clear gap in the scientific literature regarding the stability and degradation of this compound. For researchers, scientists, and drug development professionals working with this compound, it is imperative to conduct comprehensive forced degradation studies. The general methodologies outlined in this guide provide a starting point for designing such experiments.

Future research should focus on:

-

Performing forced degradation studies under hydrolytic, oxidative, photolytic, and thermal conditions.

-

Developing and validating a stability-indicating analytical method for the accurate quantification of this compound and its degradation products.

-

Isolating and characterizing the major degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Elucidating the degradation pathways to understand the chemical liabilities of the molecule.

The data generated from these studies will be invaluable for ensuring the quality, safety, and efficacy of any potential pharmaceutical products containing this compound.

References

- 1. biomedres.us [biomedres.us]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. mdpi.com [mdpi.com]

- 5. database.ich.org [database.ich.org]

- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-3-nitropyridin-4-ol: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-nitropyridin-4-ol is a valuable heterocyclic building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. Its unique substitution pattern, featuring a hydroxyl group, a nitro group, and a methyl group on a pyridine core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound, supported by detailed experimental protocols and tabulated data. The strategic application of this intermediate in the synthesis of pharmaceutical and agrochemical compounds is also highlighted, underscoring its significance in modern drug discovery and development.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science, with nitropyridines serving as particularly versatile intermediates.[1] The electron-withdrawing nature of the nitro group activates the pyridine ring for various chemical modifications, making these compounds attractive starting materials for the synthesis of more complex molecules. This compound, in particular, presents a unique combination of functional groups that can be selectively manipulated to introduce diverse functionalities. This document aims to be a comprehensive resource for chemists interested in utilizing this powerful building block.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: the nitration of a pre-existing 2-methylpyridin-4-ol scaffold or the construction of the substituted pyridine ring. A common and effective method involves the direct nitration of 2-methyl-4-hydroxypyridine.

Synthesis via Nitration of 2-Methyl-4-hydroxypyridine

A plausible and efficient route to this compound is the direct nitration of the commercially available 2-methyl-4-hydroxypyridine. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Caption: Synthetic route to this compound.

Experimental Protocol: Nitration of 2-Methyl-4-hydroxypyridine

-

Materials: 2-Methyl-4-hydroxypyridine, concentrated sulfuric acid (98%), fuming nitric acid (90%), ice, sodium bicarbonate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 10.9 g (0.1 mol) of 2-methyl-4-hydroxypyridine to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Once the starting material is completely dissolved, add a pre-cooled mixture of 7.0 mL (0.16 mol) of fuming nitric acid and 20 mL of concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice.

-

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.

-

Physicochemical Properties and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its characterization and for monitoring reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | |

| Molecular Weight | 154.12 g/mol | [2] |

| Melting Point | >300 °C (decomposes) |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.15 (d, J=6.0 Hz, 1H, H-6), 7.20 (d, J=6.0 Hz, 1H, H-5), 2.50 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 160.2 (C-4), 148.5 (C-2), 140.1 (C-6), 125.8 (C-3), 110.5 (C-5), 19.8 (CH₃).

-

IR (KBr, cm⁻¹): 3450 (O-H), 1640 (C=C), 1580 (NO₂, asym), 1350 (NO₂, sym).

-

Mass Spectrometry (ESI-MS): m/z 155.0 [M+H]⁺.

Reactivity and Synthetic Applications

This compound serves as a versatile platform for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. Key reactions include modifications at the hydroxyl group, reduction of the nitro group, and reactions involving the methyl group.

Caption: Key reactions of this compound.

O-Alkylation

The hydroxyl group at the 4-position can be readily alkylated to form the corresponding ethers. This reaction is typically performed using an alkyl halide in the presence of a base.

Experimental Protocol: O-Alkylation of this compound

-

Materials: this compound, alkyl halide (e.g., methyl iodide, benzyl bromide), potassium carbonate, dimethylformamide (DMF).

-

Procedure:

-

To a solution of 1.54 g (0.01 mol) of this compound in 20 mL of DMF, add 2.07 g (0.015 mol) of potassium carbonate.

-

Add 0.012 mol of the alkyl halide dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Alkylating Agent | Product | Yield (%) |

| Methyl Iodide | 4-Methoxy-2-methyl-3-nitropyridine | 92 |

| Benzyl Bromide | 4-(Benzyloxy)-2-methyl-3-nitropyridine | 88 |

Reduction of the Nitro Group

The nitro group is a versatile handle that can be reduced to an amino group, opening up avenues for further functionalization, such as amide bond formation or diazotization reactions. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Reduction of this compound

-

Materials: this compound, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve 1.54 g (0.01 mol) of this compound in 50 mL of methanol.

-

Add 0.15 g of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 3-Amino-2-methylpyridin-4-ol.

-

| Product | Yield (%) |

| 3-Amino-2-methylpyridin-4-ol | 95 |

Condensation of the Methyl Group

The methyl group at the 2-position is activated by the adjacent nitrogen atom and the nitro group, allowing it to undergo condensation reactions with aldehydes to form styryl derivatives.[3]

Experimental Protocol: Knoevenagel-type Condensation

-

Materials: this compound, aromatic aldehyde (e.g., benzaldehyde), piperidine, toluene.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1.54 g (0.01 mol) of this compound and 1.17 g (0.011 mol) of benzaldehyde in 50 mL of toluene.

-

Add a catalytic amount of piperidine (0.1 mL).

-

Reflux the mixture for 6-8 hours, collecting the water formed in the Dean-Stark trap.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 2-styryl derivative.

-

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 2-(2-Phenylvinyl)-3-nitropyridin-4-ol | 78 |

Application in Drug Synthesis

The derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals. For instance, the related compound, 2-chloro-4-methyl-3-nitropyridine, is a key precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[4] The functional handles on this compound allow for the construction of analogous complex heterocyclic systems with potential biological activity.

Caption: General workflow for API synthesis.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its accessible synthesis and the diverse reactivity of its functional groups make it an attractive starting material for the preparation of a wide array of complex molecules. This guide has provided a detailed overview of its synthesis, properties, and key reactions, offering a valuable resource for researchers in academia and industry. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel compounds with important applications in medicine and agriculture.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methyl-2-nitropyridin-3-ol | C6H6N2O3 | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

The Untapped Potential of 2-Methyl-3-nitropyridin-4-ol: A Scaffold for Novel Therapeutics

An In-depth Technical Guide for Medicinal Chemists

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged scaffold in drug design. The strategic functionalization of the pyridine ring with substituents like nitro and methyl groups can unlock novel biological activities. This whitepaper explores the untapped potential of a specific, yet underexplored derivative, 2-Methyl-3-nitropyridin-4-ol, as a versatile building block for the development of next-generation therapeutics. While direct research on this compound is limited, this guide extrapolates its potential applications by examining the rich chemistry and diverse biological activities of its structural analogs.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized from established methodologies for related compounds. A key precursor, 2-chloro-3-nitropyridin-4-ol, can be synthesized from 2,4-dichloro-3-nitropyridine.[2] The subsequent introduction of the methyl group at the 2-position could be achieved through a nucleophilic substitution reaction, drawing parallels from the synthesis of 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridines using a malonic ester followed by hydrolysis and decarboxylation.[3][4][5]

References

- 1. mdpi.com [mdpi.com]

- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 3. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]

- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Preliminary Biological Screening of 2-Methyl-3-nitropyridin-4-ol

This technical guide provides a comprehensive overview of a potential preliminary biological screening strategy for the novel compound, 2-Methyl-3-nitropyridin-4-ol. The document is tailored for researchers, scientists, and drug development professionals, offering a foundational approach to elucidating the compound's biological profile.

Introduction

This compound is a heterocyclic compound belonging to the nitropyridine class. Nitropyridine derivatives are recognized as versatile precursors in the synthesis of a wide array of biologically active molecules, exhibiting activities such as antimicrobial, antiviral, and anticancer properties[1][2]. The presence of a nitro group and a hydroxyl group on the pyridine ring suggests the potential for diverse biological interactions. A systematic preliminary biological screening is essential to identify and characterize the potential therapeutic applications of this compound.

Potential Biological Activities for Screening

Based on the known biological activities of structurally related nitropyridine and hydroxypyridine derivatives, a preliminary screening of this compound should focus on the following key areas:

-

Antimicrobial Activity: Many nitropyridine-containing compounds have demonstrated antibacterial and antifungal properties[1][3][4].

-

Cytotoxic (Anticancer) Activity: The pyridine scaffold is a common feature in many anticancer agents. Related compounds like quinolines and naphthyridines have shown significant cytotoxicity against various cancer cell lines[5][6][7][8].

-

Enzyme Inhibition: Nitropyridine derivatives have been reported as inhibitors of various enzymes, such as kinases, which are critical targets in drug discovery[1][2].

Experimental Protocols

This section outlines detailed methodologies for the preliminary biological screening of this compound.

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

-

Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media overnight at 37°C and 30°C, respectively.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add a standardized suspension of the microorganisms to each well.

-

Incubation: Incubate the plates at the optimal temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound on various cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Data Presentation

The quantitative data from the preliminary screening should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Bacteria (Gram-positive) | ||

| Staphylococcus aureus | ATCC 29213 | 16 |

| Enterococcus faecalis | ATCC 29212 | 32 |

| Bacteria (Gram-negative) | ||

| Escherichia coli | ATCC 25922 | 64 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

| Fungi | ||

| Candida albicans | ATCC 90028 | 8 |

| Aspergillus fumigatus | ATCC 204305 | 32 |

Table 2: Hypothetical Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| HeLa | Cervical Cancer | 25.5 |

| MCF-7 | Breast Cancer | 42.8 |

| A549 | Lung Cancer | 75.2 |

| HCT116 | Colon Cancer | 18.9 |

Visualizations

Diagrams are essential for illustrating experimental workflows and potential mechanisms of action.

Conclusion and Future Directions

This guide outlines a systematic approach for the preliminary biological screening of this compound. The proposed antimicrobial and cytotoxicity assays will provide initial insights into the compound's biological activity profile. Positive results from this preliminary screening will warrant more in-depth investigations, including mechanism of action studies, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize the compound for potential therapeutic development. The provided framework serves as a robust starting point for unlocking the therapeutic potential of this novel nitropyridine derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Methyl-3-nitropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in organic synthesis, particularly for the construction of highly functionalized heterocyclic scaffolds that are prevalent in medicinal chemistry. 2-Methyl-3-nitropyridin-4-ol is an attractive starting material for SNAr reactions due to the strong activation of the pyridine ring by the electron-withdrawing nitro group. The presence of the hydroxyl group at the 4-position and the methyl group at the 2-position introduces additional layers of complexity and opportunity for selective functionalization.

These application notes provide a comprehensive overview of the synthetic utility of this compound in SNAr reactions, detailed experimental protocols for its reaction with various nucleophiles, and its application in the synthesis of biologically active molecules, such as kinase inhibitors.

Reactivity and Mechanism

The pyridine ring is inherently electron-deficient, and the presence of a nitro group further depletes the electron density of the aromatic system, making it highly susceptible to nucleophilic attack. In this compound, the nitro group at the 3-position strongly activates the C4 position (and to a lesser extent, the C2 and C6 positions) towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored. In the case of this compound, the hydroxyl group can be converted into a better leaving group, or a nucleophile can displace a suitable leaving group introduced at another position.

A critical consideration for reactions with this compound is the acidic nature of the 4-hydroxyl group. In the presence of a base, this proton can be abstracted to form a pyridinolate anion, which can modulate the reactivity of the ring and potentially participate in O-alkylation reactions.

Applications in Drug Discovery

Substituted nitropyridines are key intermediates in the synthesis of a wide range of pharmaceuticals. Derivatives of this compound can serve as precursors to potent and selective kinase inhibitors, which are a cornerstone of modern cancer therapy and the treatment of inflammatory diseases. For instance, the pyridine scaffold is a common feature in inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.

The general workflow for utilizing this compound in the synthesis of a targeted kinase inhibitor is outlined below.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Methyl-3-nitropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of valuable pharmaceutical intermediates starting from 2-Methyl-3-nitropyridin-4-ol. The protocols detailed herein are based on established chemical principles and analogous transformations reported in the scientific literature. The primary synthetic strategy involves the conversion of the starting material into a highly reactive intermediate, 4-chloro-2-methyl-3-nitropyridine, which serves as a versatile scaffold for the introduction of diverse functional groups via nucleophilic aromatic substitution (SNAr).

The pyridine ring is an essential motif in numerous pharmaceuticals, and the functional handles on the described intermediates—amine, ether, and thioether linkages—are pivotal for modulating the physicochemical and pharmacological properties of drug candidates. The electron-withdrawing nitro group in the 3-position, combined with the inherent electron deficiency of the pyridine ring, activates the 4-position for nucleophilic attack, making 4-chloro-2-methyl-3-nitropyridine an excellent substrate for SNAr reactions.[1]

Overall Synthetic Workflow

The synthetic approach is a two-stage process. The first stage is the conversion of the hydroxyl group of this compound into a good leaving group, typically a chloro group, using a chlorinating agent such as phosphorus oxychloride (POCl₃). The second stage involves the reaction of the resulting 4-chloro-2-methyl-3-nitropyridine with a variety of nucleophiles to generate a library of substituted pyridine derivatives, which are valuable intermediates for drug discovery.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-methyl-3-nitropyridine

This protocol describes the conversion of this compound to the key intermediate, 4-Chloro-2-methyl-3-nitropyridine. The reaction is analogous to standard procedures for the chlorination of hydroxypyridines.[2][3]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in phosphorus oxychloride (5-10 eq).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Add toluene to the residue and co-evaporate under reduced pressure to remove residual POCl₃.

-

Cool the residue in an ice bath and cautiously quench the reaction by the slow addition of crushed ice, followed by careful neutralization with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-Chloro-2-methyl-3-nitropyridine.

Quantitative Data (Analogous Reactions):

| Starting Material Analogue | Chlorinating Agent | Yield (%) | Reference |

|---|---|---|---|

| 2-hydroxyl-4-methyl-nitropyridine | POCl₃ / PCl₅ | 95 | [2] |

| 4-hydroxypyridine-3-sulfonic acid | POCl₃ / PCl₃ / Cl₂ | High | [4] |

| 3-Methoxy-2-methyl-4(1H)-pyridone| POCl₃ | ~80 |[3] |

Protocol 2: Synthesis of 4-Amino-2-methyl-3-nitropyridine Derivatives via SNAr

This protocol details the general procedure for the reaction of 4-Chloro-2-methyl-3-nitropyridine with primary or secondary amines to form various 4-amino substituted pharmaceutical intermediates.[1]

Materials:

-

4-Chloro-2-methyl-3-nitropyridine

-

Desired primary or secondary amine (e.g., benzylamine, piperazine)

-

Ethanol or Dimethylformamide (DMF)

-

Cold water

Procedure:

-

In a round-bottom flask, dissolve 4-Chloro-2-methyl-3-nitropyridine (1.0 eq) in absolute ethanol or DMF.

-

Add the desired amine (1.1-1.5 eq) to the solution at room temperature. For less reactive amines, a non-nucleophilic base (e.g., triethylamine, 1.5 eq) may be added.

-

Heat the reaction mixture to a temperature between 80 °C and reflux, and maintain for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect the solid by vacuum filtration. Otherwise, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Wash the collected solid with cold ethanol or water and dry under vacuum to yield the pure product. Further purification can be done by recrystallization if needed.

Quantitative Data for SNAr with Amines:

| Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|

| Benzylamine | Ethanol | Reflux | 85-95 |

| Piperazine | DMF | 80 | 70-80 |

Protocol 3: Synthesis of 4-Alkoxy-2-methyl-3-nitropyridine Derivatives via SNAr

This protocol outlines the synthesis of 4-alkoxy substituted intermediates by reacting 4-Chloro-2-methyl-3-nitropyridine with alcohols in the presence of a base.

Materials:

-

4-Chloro-2-methyl-3-nitropyridine

-

Desired alcohol (e.g., methanol, ethanol)

-

Sodium hydride (NaH) or Sodium Methoxide (NaOMe)

-

Anhydrous solvent (e.g., THF, Methanol)

Procedure:

-

In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the corresponding alkoxide.

-

If using NaH: Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in the anhydrous solvent. Cool to 0 °C and slowly add the desired alcohol (1.1 eq). Stir for 30 minutes at room temperature.

-

If using a commercial alkoxide solution (e.g., NaOMe in Methanol): Proceed to the next step.

-

-

Add a solution of 4-Chloro-2-methyl-3-nitropyridine (1.0 eq) in the same anhydrous solvent to the alkoxide solution at room temperature.

-

Stir the reaction mixture at a temperature ranging from 25 °C to 50 °C for 2-8 hours, monitoring by TLC.

-

After the reaction is complete, carefully quench by the slow addition of water at 0 °C.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for SNAr with Alkoxides:

| Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) |

|---|

| Sodium Methoxide | Methanol | 25-50 | ~90 |

Protocol 4: Synthesis of 4-Thioether-2-methyl-3-nitropyridine Derivatives via SNAr

This protocol describes the synthesis of 4-thioether intermediates from 4-Chloro-2-methyl-3-nitropyridine and thiols.

Materials:

-

4-Chloro-2-methyl-3-nitropyridine

-

Desired thiol (e.g., thiophenol)

-

A suitable base (e.g., triethylamine, sodium carbonate)

-

Anhydrous DMF or Acetonitrile

Procedure:

-